molecular formula C16H16N4O3S2 B2677809 N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 942814-43-9

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2677809
CAS No.: 942814-43-9
M. Wt: 376.45
InChI Key: HQIHREJJRLVXCM-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a thiazolidine ring, a cyclohexyl group, and a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the cyclization of a suitable precursor, such as an N-arylsulfonylaziridine, activated by a Lewis acid like BF3·OEt2, followed by a ring-opening reaction with isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions that can be optimized for yield and purity, using standard organic synthesis techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of a thiazolidine ring, a cyclohexyl group, and a benzothiadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c21-14-8-24-16(23)20(14)13-4-2-1-3-11(13)17-15(22)9-5-6-10-12(7-9)19-25-18-10/h5-7,11,13H,1-4,8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIHREJJRLVXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC3=NSN=C3C=C2)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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